

# Nomenclature and Chemical Identity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethylbenzenethiol

Cat. No.: B1308049

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**2-Ethylbenzenethiol** is an aromatic thiol where an ethyl group is substituted at the second position of the benzene ring relative to the thiol group. Its IUPAC name is **2-ethylbenzenethiol**. [1][2] It is also commonly known by synonyms such as 2-Ethylthiophenol, o-Ethylbenzenethiol, and Benzenethiol, 2-ethyl-. [1] Its unique chemical identity is registered under CAS Number 4500-58-7. [1]

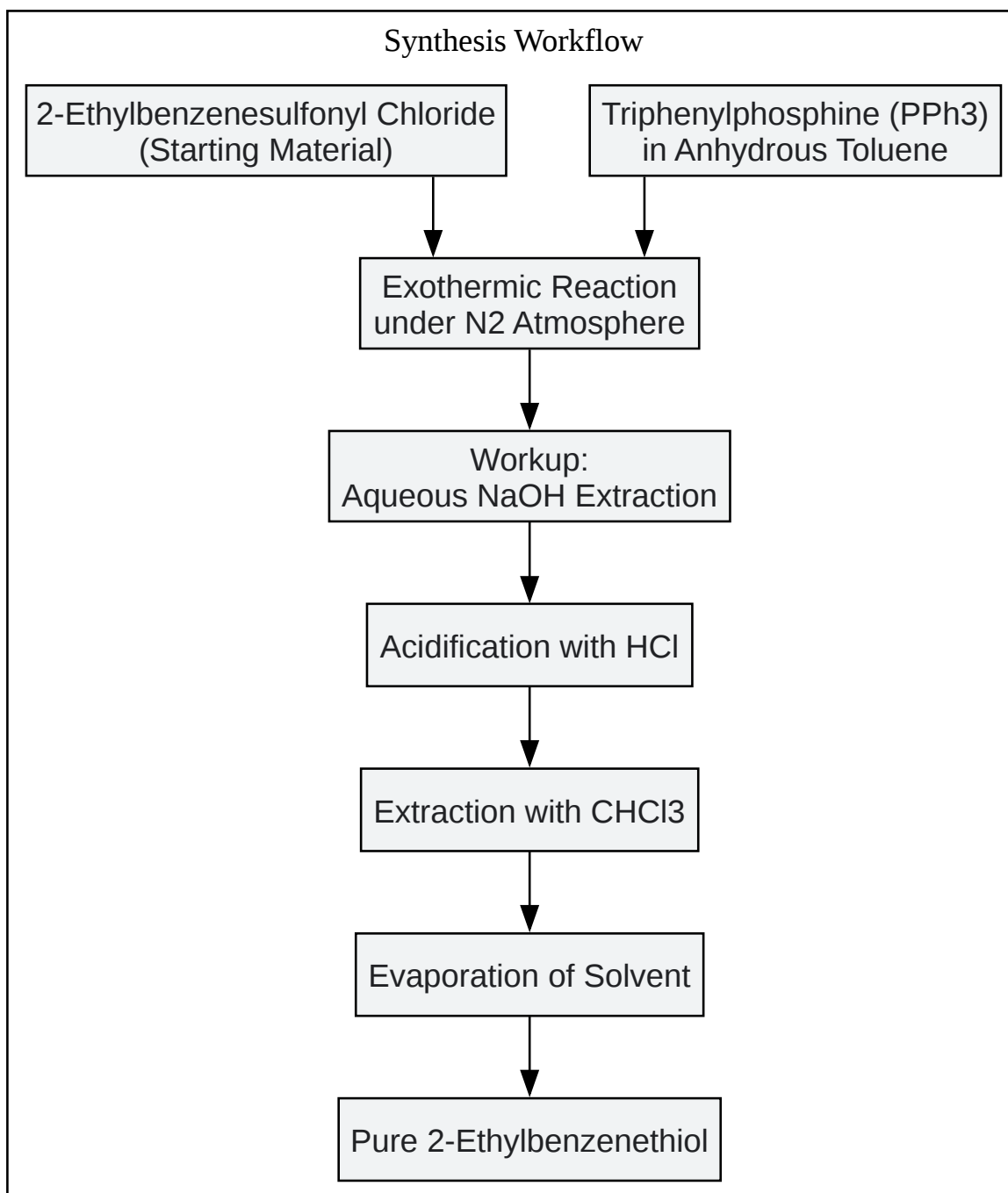
## Physicochemical Properties

**2-Ethylbenzenethiol** is a colorless to light yellow liquid characterized by a disagreeable, pungent, and roasted odor. [1][3] A summary of its key physicochemical properties is presented in Table 1.

| Property               | Value                                       | Source                               |
|------------------------|---|--------------------------------------|
| Molecular Formula      | C <sub>8</sub> H <sub>10</sub> S            | PubChem[2]                           |
| Molecular Weight       | 138.23 g/mol                                | PubChem[1][2]                        |
| Physical Description   | Colourless liquid with a disagreeable odour | JECFA[1][2]                          |
| Boiling Point          | 203.0 to 205.0 °C (@ 760.00 mm Hg)          | The Good Scents Company[1][2]        |
| Density                | 1.025 - 1.045 g/mL (@ 25 °C)                | JECFA, ChemicalBook[1][2][3]         |
| Refractive Index       | 1.568 - 1.572 (@ 20 °C)                     | JECFA, The Good Scents Company[1][4] |
| Flash Point            | 177.0 °F (80.56 °C)                         | The Good Scents Company[3][4]        |
| Water Solubility       | 0.13 g/L (Predicted)                        | FooDB[5]                             |
| logP                   | 3.49 (Predicted)                            | FooDB[5]                             |
| pKa (Strongest Acidic) | 6.81 (Predicted)                            | FooDB[5]                             |

## Synthesis and Characterization

Aryl thiols, including **2-ethylbenzenethiol**, can be synthesized through various methods. A general and efficient approach involves the reduction of the corresponding arylsulfonyl chloride. This method is noted for its high chemoselectivity and rapid reaction times.[1]



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Caption: General workflow for the synthesis of **2-Ethylbenzenethiol**.

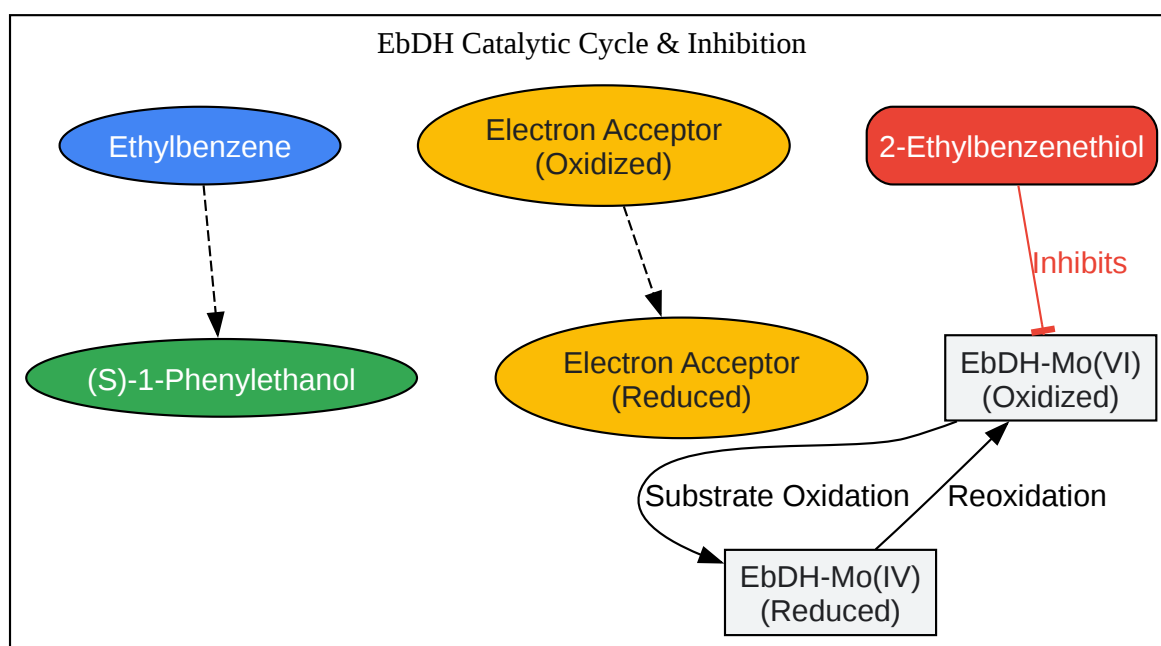
Characterization of the final product is typically performed using analytical techniques such as Infrared (IR) Spectroscopy to identify the S-H stretch, Nuclear Magnetic Resonance (NMR) for

structural elucidation, and Mass Spectrometry (MS) to confirm the molecular weight.[1]

## Applications in Research and Drug Development

**2-Ethylbenzenethiol** is recognized as a potent inhibitor of ethylbenzene dehydrogenase (EbDH).[6] This enzyme is crucial in the anaerobic degradation of ethylbenzene by catalyzing its oxygen-independent hydroxylation to (S)-1-phenylethanol.[7] The inhibitory action of compounds like **2-ethylbenzenethiol** is valuable for studying the catalytic mechanism of EbDH and for potential applications in bioremediation and industrial biocatalysis.

The mechanism of EbDH involves the reduction of a Molybdenum (Mo(VI)) cofactor.[7][8] The substrate, ethylbenzene, is hydroxylated at the oxidized Mo-cofactor, proceeding through a radical and then a carbocation-state intermediate before the final product is released.[8][9] Inhibitors like **2-ethylbenzenethiol** likely interfere with substrate binding or the electron transfer process at the active site.



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Caption: Inhibition of the Ethylbenzene Dehydrogenase (EbDH) catalytic cycle.

## Experimental Protocols

### Synthesis of 2-Ethylbenzenethiol from 2-Ethylbenzenesulfonyl Chloride

This protocol is adapted from a general method for aryl thiol synthesis.<sup>[1][10]</sup>

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-ethylbenzenesulfonyl chloride (5 mmol) in anhydrous toluene (30 mL).
- **Reagent Addition:** Under a nitrogen atmosphere, add triphenylphosphine (15 mmol) in portions to the stirred solution. Caution: The reaction is highly exothermic. Maintain control over the addition rate.
- **Reaction:** After the addition is complete, stir the mixture for 10-15 minutes. The reaction progress can be monitored by the precipitation of triphenylphosphine oxide.
- **Workup (Extraction):** Cool the reaction mixture to below 50 °C. Extract the organic layer with 10% aqueous sodium hydroxide (2 x 15 mL). This transfers the acidic thiol into the aqueous phase as its sodium salt.
- **Isolation:** Wash the combined alkaline aqueous extracts with toluene (2 x 10 mL) to remove non-acidic impurities.
- **Acidification:** Carefully acidify the aqueous extract with dilute hydrochloric acid (HCl) until it is acidic, which re-protonates the thiolate to the thiol, causing it to precipitate or form an oil.
- **Final Extraction and Purification:** Extract the acidified solution with chloroform (2 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure **2-ethylbenzenethiol**.<sup>[10]</sup>

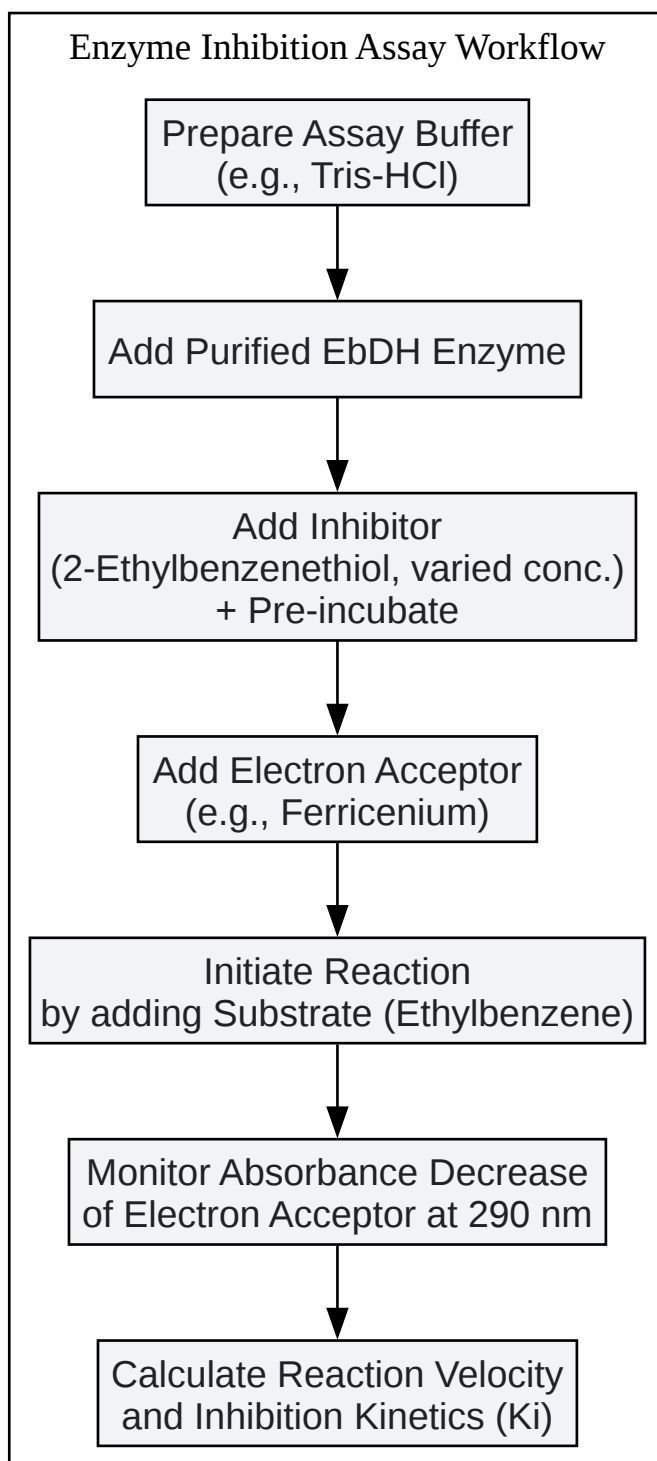
### Quantification by Iodometric Titration

This protocol is based on a standard method for quantifying thiols.<sup>[11]</sup>

- Sample Preparation: Accurately weigh and dissolve a sample of **2-ethylbenzenethiol** in ethanol.
- Titration Setup: Transfer the ethanolic solution to a flask. Add a small amount of pyridine, which catalyzes the reaction.
- Titration: Titrate the solution with a standardized alcoholic iodine (I<sub>2</sub>) solution. The reaction is:  
$$2 \text{ R-SH} + \text{I}_2 \rightarrow \text{R-S-S-R} + 2 \text{ HI}.$$
- Endpoint Detection: The endpoint is the first persistent appearance of the yellow-brown color of excess iodine.
- Calculation: Calculate the concentration of **2-ethylbenzenethiol** based on the stoichiometry of the reaction and the volume and concentration of the iodine solution used.

## Ethylbenzene Dehydrogenase (EbDH) Inhibition Assay

This protocol is based on established methods for measuring EbDH activity.[\[8\]](#)[\[12\]](#)



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Caption: Workflow for determining the inhibitory effect on EbDH.

- **Assay Components:** Prepare a buffered assay solution (e.g., 100 mM Tris-HCl, pH 7.5). The assay will contain the purified EbDH enzyme, the substrate (ethylbenzene), and an artificial electron acceptor such as ferricenium tetrafluoroborate.[8]
- **Inhibitor Preparation:** Prepare stock solutions of **2-ethylbenzenethiol** in a suitable solvent (e.g., ethanol) and make serial dilutions to test a range of concentrations.
- **Assay Procedure:** a. In a quartz cuvette, combine the assay buffer, a fixed amount of EbDH enzyme, and the desired concentration of the inhibitor (**2-ethylbenzenethiol**). b. Add the electron acceptor (e.g., 200  $\mu$ M ferricenium).[8] c. Initiate the reaction by adding the substrate (1  $\mu$ mol ethylbenzene).
- **Data Acquisition:** Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance of the electron acceptor over time. For ferricenium, this is typically measured at 290 nm.[8]
- **Data Analysis:** Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the type of inhibition and the inhibition constant ( $K_i$ ) by plotting reaction velocities against various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme kinetic models.[7]

## Safety and Handling

**2-Ethylbenzenethiol** is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] It also has a powerful, unpleasant odor (stench).[13] Proper personal protective equipment (PPE), including chemical splash goggles and appropriate gloves, must be worn.[11] All work should be conducted in a well-ventilated area or under a chemical fume hood.[11]



| Hazard Class                  | GHS Code  | Statement  |
|-------------------------------|-----------|--|
| Acute Toxicity, Oral          | H302      | Harmful if swallowed.[1]                                       |
| Serious Eye Damage/Irritation | H319      | Causes serious eye irritation.<br>[1]                          |
| Skin Irritation               | H315      | Causes skin irritation.[13][14]                                |
| Flammable Liquids             | H226/H227 | Flammable liquid and vapor /<br>Combustible liquid.[3][13][14] |

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